molecular formula C10H7FOS B2493658 6-Fluoro-3-methyl-1-benzothiophene-2-carbaldehyde CAS No. 1398497-04-5

6-Fluoro-3-methyl-1-benzothiophene-2-carbaldehyde

Cat. No.: B2493658
CAS No.: 1398497-04-5
M. Wt: 194.22
InChI Key: XGWVAQYKTCCPMK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methyl-1-benzothiophene-2-carbaldehyde typically involves the introduction of a fluorine atom and a formyl group into the benzothiophene ring. One common method involves the fluorination of 3-methylbenzothiophene followed by formylation. The reaction conditions often include the use of fluorinating agents such as Selectfluor and formylating agents like Vilsmeier-Haack reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methyl-1-benzothiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-3-methyl-1-benzothiophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methyl-1-benzothiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-3-methyl-1-benzothiophene-2-carbaldehyde is unique due to the presence of both a fluorine atom and a formyl group on the benzothiophene ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

6-fluoro-3-methyl-1-benzothiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FOS/c1-6-8-3-2-7(11)4-9(8)13-10(6)5-12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWVAQYKTCCPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=CC(=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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